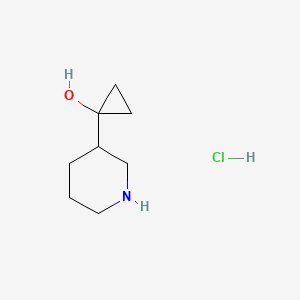
1-(3-Piperidinyl)cyclopropanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Piperidinyl)cyclopropanol hydrochloride is a chemical compound with the CAS Number: 2009013-80-1 . It has a molecular weight of 177.67 and its molecular formula is C8H16ClNO . It is a cyclic tertiary amine and appears as a solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(piperidin-3-yl)cyclopropan-1-ol hydrochloride . The InChI code is 1S/C8H15NO.ClH/c10-8(3-4-8)7-2-1-5-9-6-7;/h7,9-10H,1-6H2;1H . This indicates that the compound contains a cyclopropane ring with a hydroxyl group and a piperidine ring attached to it.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 177.67 and its molecular formula is C8H16ClNO .Applications De Recherche Scientifique
Solid-state Characterization and Polymorphism
Solid-state characterization techniques such as thermal analysis, vibrational spectroscopic methods, and solid-state NMR have been applied to study the physical properties of related compounds, providing insights into their crystal polymorphism, thermodynamic stability, and molecular-level mobility. These studies are crucial for understanding the physical behavior of compounds under different conditions, which is essential for their application in various fields, including pharmaceuticals (Schmidt, 2005).
Synthesis and Bioactivity
Research on the synthesis of related compounds with piperidine moieties has demonstrated their potential in creating novel cytotoxic agents. These studies focus on developing new chemical entities with improved bioactivity profiles, highlighting the versatility of piperidine-containing compounds in medicinal chemistry (Unluer et al., 2016).
Cyclopropenone Reactions
The reaction of cyclic imines with cyclopropenone to produce pyrrolizidines and indolizidines demonstrates the utility of cyclopropenone as an all-carbon 1,3-dipole equivalent. This synthetic approach offers a pathway to compounds with potential biological activities, such as cell-proliferation and cell–cell adhesion inhibitors (Kondakal et al., 2012).
Aldolization Reactions
The use of piperidine enamines in aldolization reactions showcases the chemical versatility of piperidine derivatives, providing access to a range of functionalized compounds. Such reactions highlight the potential of piperidine-based systems in synthetic organic chemistry (Palecek & Paleta, 2004).
Catalytic Synthesis
Piperidines have been synthesized from propargyl amines and cyclopropanes using catalytic processes. This approach allows for the efficient creation of highly functionalized piperidines, demonstrating the role of catalysis in the development of new synthetic methodologies (Lebold et al., 2009).
Propriétés
IUPAC Name |
1-piperidin-3-ylcyclopropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8(3-4-8)7-2-1-5-9-6-7;/h7,9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFOKZLGAPDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2(CC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)

![1-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B2843934.png)
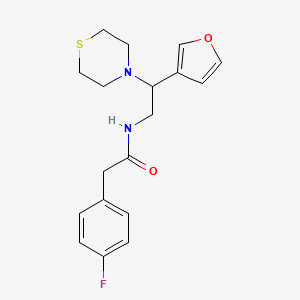
![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)

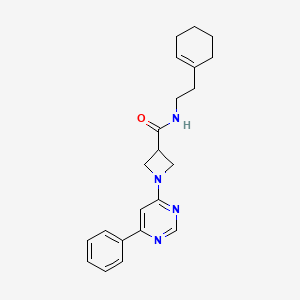
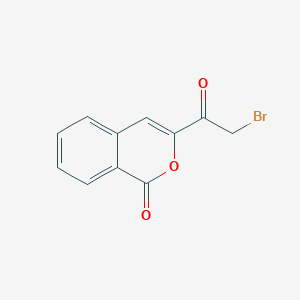
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2843942.png)

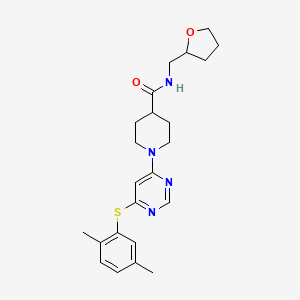

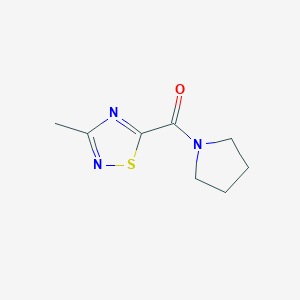
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)